N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
CAS No.: 954244-06-5
Cat. No.: VC4155146
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954244-06-5 |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.478 |
| IUPAC Name | N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |
| Standard InChI Key | JRLFBJAKDSZKHG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Introduction
N-[(1-Benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is a chemical compound that, despite its specific structure and potential applications, lacks detailed documentation in widely available scientific literature. This article aims to synthesize available information and provide a structured overview of its chemical properties, potential applications, and related research findings.
Synthesis
While specific synthesis protocols for N-[(1-Benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide are not detailed in the available literature, similar compounds often involve multi-step syntheses starting from piperidine derivatives. These processes typically include alkylation reactions to introduce the benzyl group and coupling reactions to attach the phenoxyacetamide moiety.
Biological Activity
Compounds with similar structures have been explored for various biological activities, including antioxidant properties and enzyme inhibition. For instance, derivatives of benzylpiperidines have shown potential in cholinergic and antioxidant assays, as seen in studies involving related compounds like 1-(1-Benzylpiperidin-4-yl)ethan-1-ones .
Pharmaceutical Applications
Given the structural features, N-[(1-Benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide might be investigated for neurological or cardiovascular applications, considering the role of piperidine derivatives in drug design.
Related Compounds
-
N-(1-Benzylpiperidin-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide: This compound, with a similar structure, has been documented in PubChem and might serve as a reference for potential biological activities and chemical properties .
-
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another related compound with documented chemical properties, including a molecular weight of 218.34 g/mol .
Data Comparison
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-[(1-Benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide | Not explicitly listed | Estimated based on structure | Potential biological activity |
| N-(1-Benzylpiperidin-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide | C21H25ClN2O2 | 372.9 g/mol | Biological assays |
| 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | C14H22N2 | 218.34 g/mol | Chemical synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume